molecular formula C14H16O4 B015744 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one CAS No. 267400-83-9

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Cat. No. B015744
M. Wt: 248.27 g/mol
InChI Key: PCZKMCHOYIIVBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives, including structures similar to 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one, often involves strategies like the Knoevenagel condensation, cyclocondensation of coumarin derivatives, and reactions involving 4-hydroxycoumarins as starting materials (Gharpure et al., 2013). These methods can yield a variety of chromen-4-one derivatives by modifying reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives can be elucidated using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry. For example, studies on similar compounds have demonstrated the crystalline structures and provided insights into the molecular conformations and intermolecular interactions present within these molecules (Manolov et al., 2012).

Chemical Reactions and Properties

Chromen-4-one derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and redox reactions. These reactions can further modify the chromen-4-one core to introduce new functional groups or to form new heterocyclic systems. For instance, the introduction of substituents such as thiophenyl groups can be achieved through photoinduced intramolecular coupling reactions (Jindal et al., 2014).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the core structure. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various fields.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are key to the application of chromen-4-one derivatives. For example, the electron-donating or withdrawing nature of substituents can significantly affect the compound's UV-Vis absorption spectra and its redox behavior (Hamdi et al., 2011).

Scientific Research Applications

  • Antibacterial and Antioxidant Properties : Compounds similar to 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one have shown potential as antibacterial and antioxidant compounds (Al-ayed, 2011). For instance, novel 4-hydroxy-chromene-2-one derivatives have demonstrated high antimicrobial activity, comparable to ketoconazole against certain microbes (Mladenovic et al., 2010).

  • Chemical Sensor : A derivative, 4-hydroxy-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)-2H-chromen-2-one, acts as a selective sensor for bisulfite (HSO3-), useful in food analysis (Wang et al., 2017).

  • Antitumor Activity : Some derivatives, like 3-(2-oxo-2H-chromen-3-yl)-2H,5H-pyrano[3,2-c]chromen-2-one, are being studied for their antitumor properties (Gašparová et al., 2013).

  • Ligand in Coordination Chemistry : 3-Hydroxy-2-(5-hydroxypentyl)-4H-chromen-4-one can act as a bidentate ligand when coordinated to iron(III), making it relevant in the study of metal complexes (Kong et al., 2006).

  • Synthetic Applications : These compounds are used in the synthesis of various chemicals, like 3-(thiazol-4-yl)-4-hydroxy coumarines, showcasing their utility in chemical research (Sukdolak et al., 2004).

  • Antiviral Properties : Some derivatives, like 4-hydroxy-hexahydro-2H-chromenes, have been identified for their antiviral activity against influenza A virus subtype H1N1pdm09 (Patrusheva et al., 2016).

  • Catalysis and Synthesis : New methods have been developed using these compounds for efficient and eco-friendly synthesis of various heterocyclic frameworks, which are significant in medicinal chemistry and drug development (Singh et al., 2012).

Future Directions

The future directions of research on 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one could involve further investigation of its complexing properties towards the Fe (III) ion . More research could also be conducted to explore its potential applications in life science related research .

properties

IUPAC Name

3-hydroxy-2-(5-hydroxypentyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-9-5-1-2-8-12-14(17)13(16)10-6-3-4-7-11(10)18-12/h3-4,6-7,15,17H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZKMCHOYIIVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)CCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400050
Record name 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

CAS RN

267400-83-9
Record name 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-dihydro-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one (0.23 g) is dissolved in ethanol 95% (5 ml), and the solution is refluxed under stirring. HCl (6.2 ml) and isoamylnitrite (1.2 ml) are then added drop by drop. Stirring and heating are then stopped and the reaction mixture is allowed to stand for ca. 1 hour. The solvent is evaporated, water is then added and the product extracted with diethyl ether. The ethereal phase is dried by addition of anhydrous Na2SO4. After filtration and evaporation of the solvent an oil is obtained which is purified by chromatography with silica gel column and the mixture diethyl ether:methanol 98:2 as the eluent. 3-hydroxy-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one (99.2 mg) is obtained. By crystallisation in cycloesane or diethyl ether the product in crystalline form is obtained (m.p.=111-112° C.).
Name
2,3-dihydro-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ferrali, S Bambagioni, A Ceccanti… - Journal of medicinal …, 2002 - ACS Publications
Increasing evidence suggests that iron plays an important role in tissue damage both during chronic iron overload diseases (ie, hemochromatosis) and when, in the absence of actual …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk

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